molecular formula C21H24F3N5O B6076712 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

Cat. No.: B6076712
M. Wt: 419.4 g/mol
InChI Key: NVCVSDKGKIXPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 6. Key structural elements include:

  • Position 2: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.
  • Position 3: 4-Methylphenyl (p-tolyl) group, contributing to hydrophobic interactions.
  • Position 5: Methyl (-CH₃) group, modulating electronic effects.

Properties

IUPAC Name

2-[4-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O/c1-14-3-5-16(6-4-14)18-19(21(22,23)24)26-29-17(13-15(2)25-20(18)29)28-9-7-27(8-10-28)11-12-30/h3-6,13,30H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCVSDKGKIXPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCN(CC4)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. One common approach includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions, followed by functionalization to introduce the piperazine and ethanol groups. Specific reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol exhibit significant anticancer properties. For instance, research has shown that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of certain kinases involved in cancer progression. This compound's structural features may enhance its ability to target these kinases effectively, potentially leading to new cancer therapies .

Neurological Disorders

The piperazine component of this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Piperazine derivatives have been explored for their anxiolytic effects, and ongoing research aims to evaluate the efficacy of this specific compound in preclinical models .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to inflammatory processes. Notably, it has shown affinity for prostaglandin G/H synthase with Ki values indicating effective inhibition at nanomolar concentrations . This suggests its potential utility as an anti-inflammatory agent.

Binding Affinity Data

Binding studies reveal that the compound interacts with various biological targets, showcasing its versatility. The binding affinity data indicate that it may serve as a lead compound for developing drugs targeting multiple pathways involved in disease processes .

Study on Anticancer Effects

A recent study published in a peer-reviewed journal highlighted the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The researchers reported that these compounds inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .

Neurological Applications

Another research project focused on the psychoactive properties of piperazine derivatives demonstrated promising results in animal models for anxiety reduction. The study emphasized the need for further exploration into the specific effects of this compound .

Mechanism of Action

The mechanism of action for 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can interfere with cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences in substituents and their implications:

Compound Name/Structure Core Substituents Key Properties/Bioactivity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 5-Me, 3-(4-MePh), 2-CF₃, 7-(piperazine-ethanol) Enhanced solubility via ethanol moiety
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) Pyrazolo[1,5-a]pyrimidin-7-one 3-(4-MeOPh), 5-Ph, 7-ketone Anti-mycobacterial activity; ketone reduces solubility
2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid (6) Pyrazolo[1,5-a]pyrimidine 5,7-diethyl, 2-(4-FPh), 3-acetic acid Acidic group enhances polarity; potential for ionic interactions
[3-aryl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amines (13a,b) Pyrazolo[3,4-d]pyrimidine 1-(4-NO₂Ph), 3-aryl, 4-NH₂ Nitrophenyl may confer electron-withdrawing effects; distinct core reduces planarity
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-(2,4-Cl₂Ph), 5-(4-FPh), 2-Me, 7-CF₃ Halogen-rich substituents enhance halogen bonding; higher logP
2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2-Et, 3-(4-FPh), 5-Me, 7-(pyridinylpiperazine) Pyridine in piperazine may alter receptor selectivity vs. ethanol group in target

Key Observations

Trifluoromethyl (-CF₃) Group : Present in the target and compound, this group increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Piperazine Modifications: The target’s ethanol-piperazine moiety enhances water solubility compared to morpholinyl () or pyridinylpiperazine () derivatives .

Substituent Effects on Bioactivity :

  • Anti-mycobacterial activity in 9j () is attributed to the 4-methoxyphenyl group, which is absent in the target .
  • Halogenated derivatives () show higher logP values, suggesting improved membrane permeability but reduced solubility .

Core Structure Differences: Pyrazolo[3,4-d]pyrimidines () exhibit reduced planarity vs. pyrazolo[1,5-a]pyrimidines, altering binding pocket compatibility .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The ethanol group in the target compound likely improves aqueous solubility vs. methylthio () or ketone () derivatives .
  • Lipophilicity (logP): The target’s logP is moderated by the ethanol group, whereas halogenated analogs () exhibit higher logP, increasing toxicity risks .
  • Metabolic Stability : Trifluoromethyl groups in the target and compound resist oxidative metabolism, extending half-life .

Biological Activity

The compound 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol represents a novel class of pyrazolo[1,5-a]pyrimidine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F3N3O2C_{20}H_{22}F_3N_3O_2, with a molecular weight of approximately 453.6 g/mol. The structural characteristics include a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit selective inhibition of certain cancer cell lines. For instance, a review discussed various derivatives demonstrating significant activity against different cancer types through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study:
A specific derivative of pyrazolo[1,5-a]pyrimidine was evaluated against breast cancer cell lines, showing IC50 values in the micromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (μM)
Derivative AMCF-7 (Breast Cancer)5.0
Derivative BHeLa (Cervical Cancer)4.2

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression and metabolic pathways. The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its role as an inhibitor of protein kinases and other enzymes .

Enzyme Activity Table:

EnzymeInhibition TypeIC50 (μM)
Protein Kinase ACompetitive0.75
Cyclin-dependent KinaseNon-competitive1.25

The biological activity of the compound is attributed to its ability to interact with specific biological targets. The pyrazolo[1,5-a]pyrimidine structure allows for effective binding to active sites of enzymes and receptors, leading to inhibition or modulation of their activity.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that derivatives of this compound exhibit low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development .

Toxicity Assessment:

Cell LineConcentration (μM)Viability (%)
HEK-2931095
A5491092

Q & A

Q. What are the optimal synthetic pathways for preparing 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of a pyrazolo[1,5-a]pyrimidine precursor (e.g., 5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) with a piperazine derivative under reflux in ethanol or toluene .
  • Step 2 : Functionalization with ethanol via nucleophilic substitution or coupling reactions. Key intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Yield Optimization : Yields vary (62–70%) depending on reaction time, temperature, and solvent choice. For example, extended reflux (6–12 hours) improves cyclization efficiency .

Q. How is the structural integrity of this compound validated?

  • X-ray crystallography : Resolves bond lengths (mean C–C: 0.004 Å) and confirms the pyrazolo-pyrimidine core fused with a piperazine-ethanol moiety .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identifies substituent environments (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C) .
    • IR : Detects characteristic stretches (e.g., C=N at ~1600 cm⁻¹, O-H at ~3400 cm⁻¹) .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • High Solubility : Polar aprotic solvents like DMSO (≥10 mg/mL) due to the ethanol and piperazine groups enhancing polarity .
  • Limited Solubility : In aqueous buffers (e.g., PBS), solubility drops to <1 mg/mL; use co-solvents (5–10% DMSO) for biological testing .

Advanced Research Questions

Q. How do substituents influence its bioactivity?

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Piperazine-Ethanol Moiety : Modulates receptor binding (e.g., benzodiazepine receptors) by introducing hydrogen-bonding sites .
  • Structure-Activity Relationship (SAR) : Substituting the 4-methylphenyl group with electron-withdrawing groups (e.g., Cl, F) increases antitrypanosomal activity (IC₅₀: 0.5–2 µM) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Case Study : Yields of 62% vs. 70% for similar pyrazolo-pyrimidine derivatives :
    • Root Cause : Differences in reflux duration (6 vs. 12 hours) and solvent purity.
    • Mitigation : Standardize anhydrous conditions and monitor reaction progress via TLC .

Q. What computational methods predict its pharmacokinetic properties?

  • In Silico Tools :
    • ADMET Prediction : SwissADME estimates moderate bioavailability (F=30–40%) due to high polar surface area (PSA=90 Ų) .
    • Molecular Dynamics : Simulates binding to kinase targets (e.g., KDR) using AutoDock Vina; docking scores correlate with experimental IC₅₀ values (R²=0.85) .

Q. How does this compound compare to analogs in stability studies?

  • Thermal Stability : Decomposes at >200°C (DSC data), making it suitable for room-temperature storage .
  • Photodegradation : Susceptible to UV light; store in amber vials under nitrogen .

Methodological Tables

Q. Table 1. Solvent Compatibility Profile

SolventSolubility (mg/mL)ApplicationReference
DMSO≥10In vitro assays
Ethanol5–8Synthesis
PBS (pH 7.4)<1Biological buffers

Q. Table 2. Synthetic Yield Optimization

Reaction Time (h)SolventYield (%)Purity (HPLC)Reference
6Ethanol6295%
12Toluene7098%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.